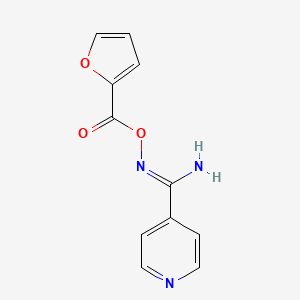![molecular formula C14H22N2O4S B5491069 N-{2-[4-(2-furylmethyl)morpholin-2-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5491069.png)
N-{2-[4-(2-furylmethyl)morpholin-2-yl]ethyl}cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(2-furylmethyl)morpholin-2-yl]ethyl}cyclopropanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "Furmorphamide" and is a sulfonamide derivative.
Wissenschaftliche Forschungsanwendungen
Furmorphamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, Furmorphamide has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In agriculture, Furmorphamide has been studied for its potential use as a herbicide, with researchers exploring its effectiveness in controlling weed growth. In materials science, Furmorphamide has been studied for its potential use as a building block for the synthesis of new materials.
Wirkmechanismus
The mechanism of action of Furmorphamide is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in cancer cell growth or by disrupting the cell cycle. In agriculture, Furmorphamide may act by inhibiting the growth of weeds through interference with plant hormone signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that Furmorphamide has low toxicity and minimal side effects in animal models. However, more research is needed to fully understand the biochemical and physiological effects of Furmorphamide on humans and other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Furmorphamide is its versatility, as it can be used in a variety of scientific research applications. Additionally, its low toxicity and minimal side effects make it a promising compound for further study. However, limitations include its relatively low yield and purity, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on Furmorphamide. In medicinal chemistry, researchers could explore its potential as an anticancer agent further, investigating its effectiveness against different types of cancer and its mechanism of action. In agriculture, researchers could focus on optimizing its effectiveness as a herbicide and exploring its potential for use in sustainable agriculture practices. In materials science, researchers could continue to explore its use as a building block for the synthesis of new materials, investigating its properties and potential applications. Overall, Furmorphamide is a promising compound with many potential applications, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of Furmorphamide involves the reaction between morpholine, furfural, and cyclopropanesulfonyl chloride in the presence of a base. This reaction results in the formation of Furmorphamide as a white crystalline solid. The yield of the reaction is around 60%, and the purity of the compound can be improved through further purification techniques.
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-ylmethyl)morpholin-2-yl]ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c17-21(18,14-3-4-14)15-6-5-13-11-16(7-9-20-13)10-12-2-1-8-19-12/h1-2,8,13-15H,3-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSNGJPOKURKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCC2CN(CCO2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(2-furylmethyl)morpholin-2-yl]ethyl}cyclopropanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-acetyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-L-alaninamide](/img/structure/B5490990.png)
![3-(4-bromophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5490998.png)
![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5491006.png)
![N-[4-(1-naphthylmethoxy)phenyl]acetamide](/img/structure/B5491009.png)
![N-allyl-N-isopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5491030.png)
![4-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]-4-azepanol](/img/structure/B5491037.png)

![N-methyl-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)pyrrolidine-3-carboxamide](/img/structure/B5491044.png)
![4-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5491048.png)

![(4-methoxy-3,5-dimethylphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5491056.png)
![3-(2-chloro-7-methyl-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5491072.png)
![1'-(3-morpholinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B5491074.png)
![N-{3-[(ethylsulfonyl)amino]phenyl}acetamide](/img/structure/B5491082.png)